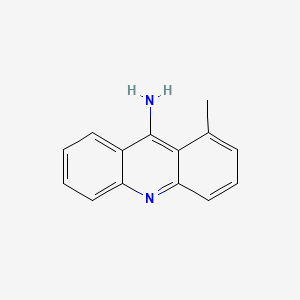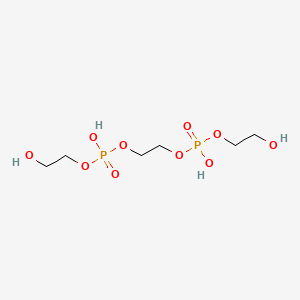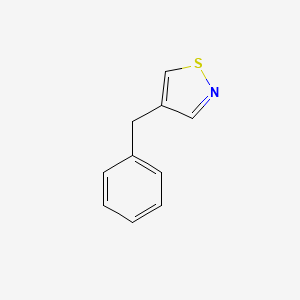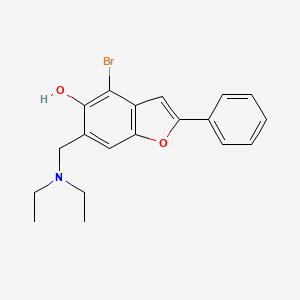
5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- is a complex organic compound that belongs to the benzofuran family This compound is characterized by the presence of a bromine atom, a diethylaminomethyl group, and a phenyl group attached to the benzofuran core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- typically involves multiple steps, including the formation of the benzofuran core, bromination, and the introduction of the diethylaminomethyl and phenyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., Br₂) and alkyl halides (e.g., CH₃I).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuranones, while reduction may yield benzofuranols. Substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylaminomethyl group may enhance its binding affinity to these targets, while the bromine and phenyl groups may influence its overall chemical reactivity and stability. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Benzofuranol, 4-bromo-2,3-dihydro-6-propyl-
- 4-Bromo-6-propyl-2,3-dihydro-1-benzofuran-5-ol
- Benzenemethanol, 2-bromo-4-chloro-3-fluoro-
Uniqueness
5-Benzofuranol, 4-bromo-6-(diethylaminomethyl)-2-phenyl- is unique due to the presence of the diethylaminomethyl group, which is not commonly found in similar compounds. This group may confer distinct chemical properties and biological activities, making it a valuable compound for research and development.
Propiedades
Número CAS |
100347-63-5 |
|---|---|
Fórmula molecular |
C19H20BrNO2 |
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
4-bromo-6-(diethylaminomethyl)-2-phenyl-1-benzofuran-5-ol |
InChI |
InChI=1S/C19H20BrNO2/c1-3-21(4-2)12-14-10-17-15(18(20)19(14)22)11-16(23-17)13-8-6-5-7-9-13/h5-11,22H,3-4,12H2,1-2H3 |
Clave InChI |
SZBNEVHYDNZXLW-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CC1=CC2=C(C=C(O2)C3=CC=CC=C3)C(=C1O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-(2,2-Dicyanovinyl)-N-ethyl-3-methylanilino]-1-(phenoxymethyl)ethyl carbanilate](/img/structure/B13745781.png)
![1-[[ethoxy(ethyl)phosphoryl]sulfanylmethylsulfanylmethylsulfanyl-ethylphosphoryl]oxyethane](/img/structure/B13745789.png)
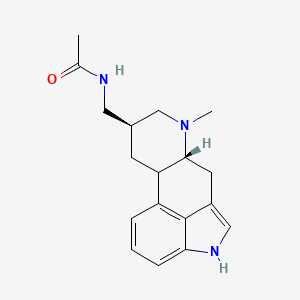

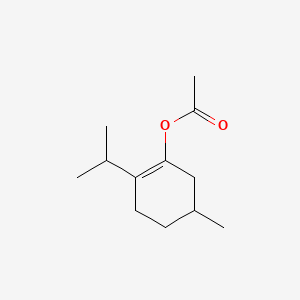

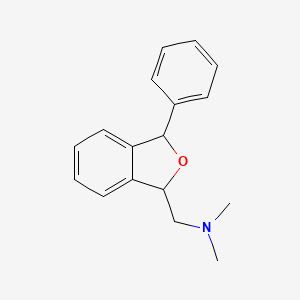
![S-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl] ethanethioate](/img/structure/B13745824.png)

